molecular formula C24H35N2O7Rh B1529472 Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium CAS No. 929896-28-6

Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium

Cat. No. B1529472
M. Wt: 566.4 g/mol
InChI Key: OQNBPDKKWBPKGQ-VKBKZCJQSA-L
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Description

“Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium” is a complex compound . It is used as a ligand to prepare novel ruthenium-pyridine-carboxylate complexes as new catalytic systems for alkene epoxidation .

Scientific Research Applications

Catalytic Applications

Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium and related complexes have been extensively studied for their catalytic properties. For example, monomeric rhodium(II) complexes, closely related to the compound , have been utilized as catalysts for cyclopropanation of olefins by ethyl diazoacetate, yielding excellent enantioselectivities and a preference for the cis isomers. These complexes have also catalyzed aziridination of N-aryl imines (Krumper et al., 2003). Another study discusses the dibenzofuran-4,6-bis(oxazoline) (DBFOX) ligand, which forms C2-symmetric complexes with metal ions, including rhodium, to catalyze a variety of enantioselective reactions (Itoh & Sibi, 2018).

Structural and Coordination Chemistry

The compound's structure and coordination chemistry are fundamental to its applications. Studies on similar rhodium complexes reveal interesting coordination behaviors, such as the one involving a dinuclear ruthenium complex, where the acetato bridge is replaced by aqua ligands, leading to a catalytically active complex capable of oxidizing water to molecular oxygen (Sens et al., 2004). Another study on rhodium-catalyzed asymmetric hydrosilylation of ketones employed a new ligand with a bis(oxazolinyl)pyridine moiety, showing excellent enantioselectivity (Ghoshal et al., 2010).

Asymmetric Synthesis and Catalysis

Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium plays a significant role in asymmetric synthesis and catalysis. For example, chiral bis(oxazoline) ligands, similar to those in the compound, are used as C2-symmetric chiral auxiliaries in the synthesis of enantiomerically pure bis-cyclometalated rhodium(III) complexes (Grell et al., 2019). Also, the new chiral bis(oxazolinyl)bipyridine ligand, bipymox, and its rhodium complex have been synthesized to examine the enantioselectivity in the asymmetric hydrosilylation of ketones (Nishiyam et al., 1993).

properties

IUPAC Name

(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]benzene-6-id-1-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium(3+);diacetate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N2O2.2C2H4O2.H2O.Rh/c1-11(2)17-9-23-19(21-17)15-8-16(14(6)7-13(15)5)20-22-18(10-24-20)12(3)4;2*1-2(3)4;;/h7,11-12,17-18H,9-10H2,1-6H3;2*1H3,(H,3,4);1H2;/q-1;;;;+3/p-2/t17-,18-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQNBPDKKWBPKGQ-VKBKZCJQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C([C-]=C1C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C)C.CC(=O)[O-].CC(=O)[O-].O.[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C([C-]=C1C2=N[C@H](CO2)C(C)C)C3=N[C@H](CO3)C(C)C)C.CC(=O)[O-].CC(=O)[O-].O.[Rh+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N2O7Rh
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium
Reactant of Route 2
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium
Reactant of Route 3
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium
Reactant of Route 4
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium
Reactant of Route 5
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium
Reactant of Route 6
Bis(acetato)aqua[(S,S)-4,6-bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene]rhodium

Citations

For This Compound
1
Citations
H Nishiyama - tcichemicals.com
The chiral ligands, N, N, N and N, C, N-tridentate ligands {bis (oxazolinyl) pyridine [Pybox] and bis (oxazolinyl) phenyl [Phebox]}, have been reviewed to show their high potential for …
Number of citations: 2 www.tcichemicals.com

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